3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one
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Overview
Description
3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one typically involves multi-step protocols starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with isatin or its derivatives, followed by a series of reactions including chlorination and methylation to introduce the desired functional groups .
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow techniques to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce different halogens or alkyl groups .
Scientific Research Applications
3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological outcomes such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-chloroquinazoline
- 6H-indolo[2,3-b]quinoxaline
- Imidazo[1,5-a]quinoline
Uniqueness
What sets 3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one apart is its unique combination of functional groups and its specific structural configuration.
Properties
CAS No. |
64680-02-0 |
---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
3-chloro-6-methylisoindolo[2,1-a]quinazolin-5-one |
InChI |
InChI=1S/C16H11ClN2O/c1-18-15-12-5-3-2-4-10(12)9-19(15)14-7-6-11(17)8-13(14)16(18)20/h2-9H,1H3 |
InChI Key |
RHISXBQDARNNJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C=CC=CC3=CN2C4=C(C1=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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